molecular formula C20H20N4O3S B2551614 N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 923228-06-2

N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2551614
CAS No.: 923228-06-2
M. Wt: 396.47
InChI Key: ZPKQMEFOIMSQLE-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as OPF-001 and has been synthesized using various methods.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study highlighted the synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, exploring their antimicrobial, antilipase, and antiurease activities. Some compounds showed moderate to good antimicrobial activity against tested microorganisms, with specific compounds exhibiting antiurease and antilipase activities, suggesting potential for further pharmacological development (Başoğlu et al., 2013).

Synthesis and Reactivity in Chemical Structures

Research on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole demonstrates the chemical versatility and potential for further functionalization of compounds related to N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)furan-2-carboxamide. This includes electrophilic substitution reactions which are crucial for creating derivatives with potential biological activities (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Antituberculostatic Activities

Several studies focus on the antimicrobial and antituberculostatic activities of thiazolidinone and phenylpiperazine derivatives. These compounds have been evaluated against various bacterial and fungal strains, showing significant potential as antimicrobial agents. This line of research supports the exploration of this compound derivatives for antimicrobial applications (Patel et al., 2012), (Foks et al., 2004).

Neuroinflammatory Imaging with PET

A breakthrough application involves the use of a compound structurally similar to this compound for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This application is crucial for understanding neuroinflammation and its role in neuropsychiatric disorders (Horti et al., 2019).

Synthesis and Evaluation of Anticancer Agents

The synthesis and biological evaluation of novel derivatives have shown promising results as anticancer agents. This research underscores the potential therapeutic applications of compounds related to this compound in treating various cancers, highlighting the importance of chemical synthesis and biological testing in drug development (Rahmouni et al., 2016).

Properties

IUPAC Name

N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-18(24-10-8-23(9-11-24)16-5-2-1-3-6-16)13-15-14-28-20(21-15)22-19(26)17-7-4-12-27-17/h1-7,12,14H,8-11,13H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKQMEFOIMSQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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